methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazones with β-keto esters under acidic or basic conditions, followed by cyclization to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
Uniqueness
Methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific substituents and the resulting chemical properties.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-oxo-2-phenyl-5-(2-phenylethyl)pyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C22H19N3O3/c1-28-22(27)19-15-24(13-12-16-8-4-2-5-9-16)14-18-20(19)23-25(21(18)26)17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3 |
InChI Key |
CKCCIYXNSPPFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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